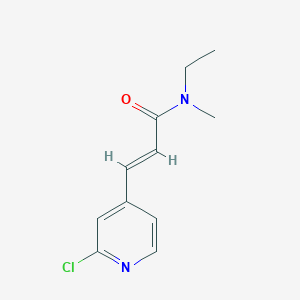![molecular formula C22H21Cl2N3O3S B3018782 5-[(3,4-dichlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 1023939-04-9](/img/structure/B3018782.png)
5-[(3,4-dichlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3,4-dichlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a useful research compound. Its molecular formula is C22H21Cl2N3O3S and its molecular weight is 478.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound is the Human receptor protein tyrosine phosphatase gamma (RPTPγ) . RPTPγ is a type of enzyme known as a phosphatase that plays a crucial role in cellular signaling processes.
Mode of Action
The compound interacts with its target, RPTPγ, by binding to a small hydrophobic pocket adjacent to the active site . This binding prevents the closure of the WPD-loop over the active site and disrupts the catalytic cycle of the enzyme .
Result of Action
The molecular effect of the compound’s action is the disruption of the catalytic cycle of RPTPγ, which inhibits the enzyme’s activity . This can lead to alterations in cellular signaling pathways, potentially affecting cell growth and differentiation.
生化学分析
Biochemical Properties
5-[(3,4-Dichlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s dichlorobenzyl group is known to enhance its binding affinity to these biomolecules, facilitating strong and specific interactions. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the context of the biochemical environment .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis. Additionally, it can modulate the expression of genes involved in metabolic processes, thereby impacting cellular energy balance and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound’s structure allows it to fit into the active sites of certain enzymes, where it can either inhibit or activate their function. For example, it may inhibit kinase activity by occupying the ATP-binding site, preventing phosphorylation events essential for signal transduction. Alternatively, it can activate enzymes by stabilizing their active conformations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing sustained interaction with target biomolecules. Over time, it may undergo metabolic degradation, leading to a gradual decrease in its biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent, highlighting the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall pharmacological profile. Additionally, it can affect metabolic flux and alter the levels of key metabolites within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich compartments, influencing its localization and bioavailability.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it can be found in the nucleus, affecting gene expression and chromatin structure .
特性
IUPAC Name |
5-[(3,4-dichlorophenyl)methylsulfanyl]-8,9-dimethoxy-3-propan-2-yl-3H-imidazo[1,2-c]quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O3S/c1-11(2)19-21(28)26-20-13-8-17(29-3)18(30-4)9-16(13)25-22(27(19)20)31-10-12-5-6-14(23)15(24)7-12/h5-9,11,19H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWZGCUPMOGQOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N=C2N1C(=NC3=CC(=C(C=C32)OC)OC)SCC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-N-(2-bromophenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3018700.png)
![ethyl 3-(8-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B3018703.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B3018705.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B3018708.png)
![2-Isopropylbenzo[d]oxazol-6-amine](/img/structure/B3018709.png)

![(3E)-1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one](/img/structure/B3018712.png)

![2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B3018717.png)
![N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B3018719.png)
![2-Cyclopropyl-1-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B3018720.png)

